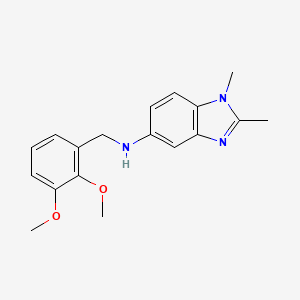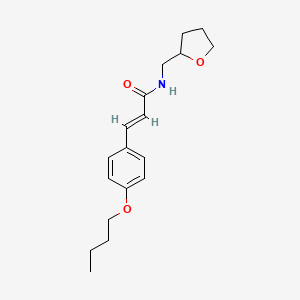
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a benzimidazole derivative that has been studied for its potential therapeutic effects. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In
作用機序
The mechanism of action of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Studies have shown that this compound can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. Additionally, this compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, as well as reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine in lab experiments is its wide range of biological activities, making it a versatile compound for studying various cellular processes. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One potential area of research is its use in combination therapies for cancer treatment, as studies have shown that it can enhance the effectiveness of chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases. Finally, the development of more water-soluble derivatives of this compound could expand its potential use in lab experiments and clinical settings.
合成法
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multi-step reaction process involving the condensation of 2,3-dimethoxybenzaldehyde with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid, followed by reduction and cyclization reactions. The final product is obtained through purification and isolation steps, resulting in a white crystalline solid.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been studied extensively for its potential therapeutic effects. It has been found to exhibit anti-cancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis. Furthermore, this compound has been found to have anti-oxidant properties, protecting cells from oxidative stress and reducing the risk of oxidative damage.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-20-15-10-14(8-9-16(15)21(12)2)19-11-13-6-5-7-17(22-3)18(13)23-4/h5-10,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPPZBWHTXZLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5323327.png)
![N~4~-isopropyl-7-[(4-methyl-4-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5323344.png)

![N-(4-{[4-(2-phenylethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5323361.png)
![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)

![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)
![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![(3aR*,5S*,6S*,7aS*)-2-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5323406.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3H-spiro[2-benzofuran-1,4'-piperidin]-3-one dihydrochloride](/img/structure/B5323419.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)